Ianox 1035

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

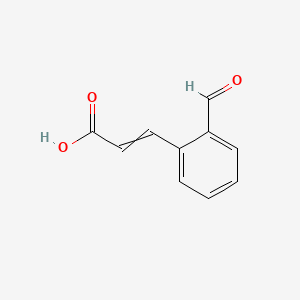

Synthetic Routes and Reaction Conditions: The synthesis of Ianox 1035 involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiodiethylene glycol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves a two-step extrusion method. In the first step, dicumyl peroxide is used to react with the polymer matrix, increasing the degree of cross-linking and molecular weight. In the second step, this compound is added to the polymer matrix to provide thermal stability and prevent oxidative degradation .

Análisis De Reacciones Químicas

Types of Reactions: Ianox 1035 primarily undergoes oxidation reactions. As a phenolic antioxidant, it reacts with free radicals to form stable, non-radical products, thereby interrupting the degradation process of polymers .

Common Reagents and Conditions:

Oxidation: this compound reacts with molecular oxygen and free radicals.

Hydroperoxide Decomposition: this compound can also react with hydroperoxides to yield non-radical products, enhancing the thermal stability of the polymer.

Major Products Formed: The major products formed from the reactions of this compound include stable phenoxy radicals and non-radical products that prevent further oxidative degradation of the polymer .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Ianox 1035 exerts its effects through the following mechanisms:

Radical Scavenging: It reacts rapidly with free radicals, forming stable phenoxy radicals that do not propagate the oxidation chain reaction.

Hydroperoxide Decomposition: It reacts with hydroperoxides to yield non-radical products, thereby preventing further oxidative degradation.

Synergistic Effects: When used in combination with other antioxidants, such as phosphites and thioesters, this compound enhances the overall stability of the polymer.

Comparación Con Compuestos Similares

Irganox 1010: A sterically hindered phenolic antioxidant used for the stabilization of polyolefins and other polymers.

Irganox 1076: Another phenolic antioxidant used for the stabilization of polyolefins, styrene homo- and copolymers.

Irganox 1330: A high molecular weight phenolic antioxidant used for the stabilization of various polymers.

Irganox 1520 L: A multifunctional antioxidant with both phenolic and sulfur-containing groups.

Uniqueness of Ianox 1035: this compound is unique due to its sulfur-containing structure, which provides enhanced thermal stability and resistance to oxidative degradation compared to other phenolic antioxidants. Its ability to react with both free radicals and hydroperoxides makes it a versatile stabilizer for a wide range of polymers .

Propiedades

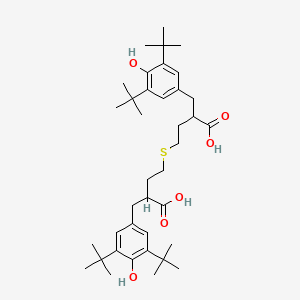

IUPAC Name |

4-[3-carboxy-4-(3,5-ditert-butyl-4-hydroxyphenyl)butyl]sulfanyl-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H58O6S/c1-35(2,3)27-19-23(20-28(31(27)39)36(4,5)6)17-25(33(41)42)13-15-45-16-14-26(34(43)44)18-24-21-29(37(7,8)9)32(40)30(22-24)38(10,11)12/h19-22,25-26,39-40H,13-18H2,1-12H3,(H,41,42)(H,43,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONPAIMDIMMKMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(CCSCCC(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H58O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-](/img/structure/B8057534.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B8057547.png)

![ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate](/img/structure/B8057560.png)

![trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)](/img/structure/B8057576.png)